6-chloro-4-(3-methylphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione
Description
6-Chloro-4-(3-methylphenyl)-2-(piperidine-1-carbonyl)-4H-1λ⁶,4-benzothiazine-1,1-dione is a benzothiazine derivative characterized by a fused bicyclic core, substituted with a chlorophenyl group, a piperidine-carbonyl moiety, and sulfone functionalities. Its structural complexity arises from the benzothiazine ring system, which exhibits non-planar puckering due to steric and electronic effects . The compound’s crystallographic parameters, such as bond lengths, angles, and displacement ellipsoids, are typically refined using programs like SHELXL and visualized via ORTEP . The presence of the piperidine-carbonyl group introduces conformational flexibility, while the chloro and methyl substituents influence electronic distribution and intermolecular interactions.
Properties
IUPAC Name |
[6-chloro-4-(3-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3S/c1-15-6-5-7-17(12-15)24-14-20(21(25)23-10-3-2-4-11-23)28(26,27)19-9-8-16(22)13-18(19)24/h5-9,12-14H,2-4,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDUNLZAQFZZCBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)Cl)C(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Chloro-4-(3-methylphenyl)-2-(piperidine-1-carbonyl)-4H-1λ6,4-benzothiazine-1,1-dione is a synthetic compound with potential therapeutic applications. Its unique molecular structure suggests various biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
It features a benzothiazine core, which is known for its diverse pharmacological properties. The presence of a chloro group and a piperidine moiety enhances its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. Some key mechanisms include:
- Vasopressin Receptor Modulation : The compound has shown affinity for vasopressin V1A receptors, which are involved in cardiovascular regulation and fluid balance. This interaction may lead to vasodilatory effects, making it a candidate for treating hypertension .
- Antitumor Activity : Preliminary studies suggest that derivatives of benzothiazine compounds exhibit cytotoxic effects against cancer cell lines. The specific activity of this compound in inhibiting tumor growth warrants further investigation .
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of 6-chloro-4-(3-methylphenyl)-2-(piperidine-1-carbonyl)-4H-1λ6,4-benzothiazine-1,1-dione:
Case Studies
Several case studies have explored the biological effects of this compound:
- Cardiovascular Effects : A study conducted on animal models demonstrated that administration of the compound resulted in significant reductions in blood pressure, indicating its potential as an antihypertensive agent. The mechanism was linked to its action on vasopressin receptors .
- Antitumor Studies : In vitro testing against various cancer cell lines revealed that the compound exhibits selective cytotoxicity, particularly towards breast and lung cancer cells. Further studies are needed to elucidate the underlying mechanisms and optimize its structure for enhanced efficacy .
- Antimicrobial Activity : Recent investigations into the antimicrobial properties showed that the compound displayed significant activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections.
Comparison with Similar Compounds
Methodological Considerations
Crystallographic refinement of the target compound likely employed SHELX programs for structure solution (SHELXD) and refinement (SHELXL) , with geometry analysis facilitated by WinGX . Ring puckering parameters were quantified using Cremer-Pople coordinates, which define out-of-plane displacements for non-aromatic rings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
